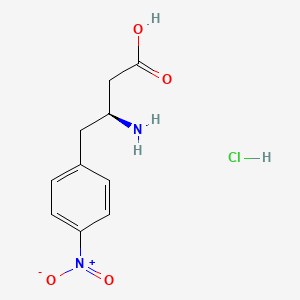
N-benzyl-2,2-dichloroacetamide
Descripción general
Descripción
N-benzyl-2,2-dichloroacetamide is a chemical compound with the molecular formula C9H9Cl2NO . It has a molecular weight of 218.08 g/mol . The IUPAC name for this compound is N-benzyl-2,2-dichloroacetamide .
Molecular Structure Analysis
The molecular structure of N-benzyl-2,2-dichloroacetamide consists of a benzyl group attached to a dichloroacetamide group . The InChI representation of the molecule isInChI=1S/C9H9Cl2NO/c10-8(11)9(13)12-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) . Physical And Chemical Properties Analysis
N-benzyl-2,2-dichloroacetamide has several computed properties. It has a molecular weight of 218.08 g/mol, an XLogP3 of 2.3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1 . It also has a rotatable bond count of 3, an exact mass of 217.0061193 g/mol, and a monoisotopic mass of 217.0061193 g/mol .Aplicaciones Científicas De Investigación
Thermal Decomposition Studies
“N-benzyl-2,2-dichloroacetamide” has been studied for its thermal behaviors . The compound has been analyzed using thermogravimetry (TG) and differential scanning calorimetry (DSC) techniques under non-isothermal conditions . The results showed that the compound melts at about 120 °C before it decomposes . The decomposition occurs in three continuous steps, in the 170–400 °C temperature range . Each thermal degradation stage results in an exothermic peak in the DSC curve .
Kinetic Study of Decomposition
The kinetic study of the thermal decomposition of “N-benzyl-2,2-dichloroacetamide” has been conducted . The activation energy and pre-exponential factor for each compound were found by means of the Kissinger method and were verified by the Ozawa–Flynn–Wall method . The activation energy obtained by the Kissinger method for the first stage of decomposition is 151.8 (±2.0) KJ mol −1 .
Thermodynamic Parameters Determination
The thermodynamic parameters (Δ G #, Δ H # and Δ S #) for the first step decomposition of “N-benzyl-2,2-dichloroacetamide” were determined . These parameters provide valuable insights into the energy changes that occur during the decomposition process.
Insecticide Applications
Organophosphorus compounds (OPs), which include “N-benzyl-2,2-dichloroacetamide”, have extensive usage as insecticides in agriculture . They are known to modulate their biological effects through the inhibition of a number of esterase including acetylcholinesterase (AChE), the enzyme responsible for the degradation of the neurotransmitter acethylcholine .
Neurotransmitter Modulation
The main mode of action of the OPs is inhibition of acetylcholinesterase, the enzyme that terminates the action of acetylcholine neurotransmitter, which is released by nerve stimulation, on postsynaptic cholinergic receptors in the nervous system . OPs produce an irreversible inhibition of acetylcholinesterase .
Agricultural Productivity
The widespread use of organophosphorus pesticides, including “N-benzyl-2,2-dichloroacetamide”, throughout the agricultural industry has resulted in mixed impacts . On one hand, the utilization of pesticides produces an enormous increase in agricultural productivity .
Propiedades
IUPAC Name |
N-benzyl-2,2-dichloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-8(11)9(13)12-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSBKXQDYFGZIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976062 | |
| Record name | N-Benzyl-2,2-dichloroethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2,2-dichloroacetamide | |
CAS RN |
6063-50-9 | |
| Record name | NSC51583 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-2,2-dichloroethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B3021712.png)
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B3021720.png)
![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B3021721.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B3021723.png)

![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B3021725.png)






![1-Allyl-[1,4]diazepane](/img/structure/B3021734.png)